3-Eicosanone
Overview
Description
3-Eicosanone is an organic compound with the molecular formula C20H40O. It is a ketone, specifically a long-chain aliphatic ketone, and is known for its relatively high molecular weight of 296.5310 g/mol . The compound is characterized by a 20-carbon chain with a ketone functional group at the third carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Eicosanone can be synthesized through various methods. One common approach involves the oxidation of eicosane using a suitable oxidizing agent. Another method includes the Friedel-Crafts acylation of eicosane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of eicosanol. This process involves the removal of hydrogen atoms from eicosanol to form the ketone. The reaction typically requires a catalyst such as copper or chromium oxide and is conducted at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: 3-Eicosanone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form secondary alcohols.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as hydrazine or hydroxylamine can react with the ketone group under acidic or basic conditions.
Major Products:
Oxidation: Eicosanoic acid.
Reduction: 3-Eicosanol.
Substitution: Hydrazones or oximes, depending on the nucleophile used.
Scientific Research Applications
3-Eicosanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It is studied for its potential role in biological systems and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Eicosanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with proteins and enzymes, potentially altering their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that may exert biological effects .
Comparison with Similar Compounds
Eicosane: A saturated hydrocarbon with a similar carbon chain length but lacking the ketone functional group.
3-Eicosanol: The corresponding alcohol of 3-Eicosanone, which has a hydroxyl group instead of a ketone.
Eicosanoic Acid: The carboxylic acid derivative of eicosane.
Uniqueness: this compound is unique due to its ketone functional group, which imparts distinct chemical reactivity compared to its alcohol and acid counterparts. This functional group allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
icosan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)4-2/h3-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVLRRQCABCGBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183732 | |
Record name | 3-Eicosanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2955-56-8 | |
Record name | NSC 406005 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-EICOSANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Eicosanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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